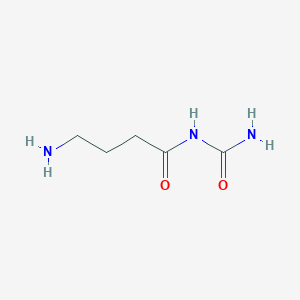

(4-Aminobutanoyl)urea

描述

(4-Aminobutanoyl)urea is a urea derivative characterized by a butanoyl backbone substituted with an amino group at the fourth carbon position.

属性

CAS 编号 |

1394116-61-0 |

|---|---|

分子式 |

C5H11N3O2 |

分子量 |

145.16 |

IUPAC 名称 |

4-amino-N-carbamoylbutanamide |

InChI |

InChI=1S/C5H11N3O2/c6-3-1-2-4(9)8-5(7)10/h1-3,6H2,(H3,7,8,9,10) |

InChI 键 |

UYHOUIBJQKBZIP-UHFFFAOYSA-N |

SMILES |

C(CC(=O)NC(=O)N)CN |

规范 SMILES |

C(CC(=O)NC(=O)N)CN |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | Compound D430-2144 | Compound G869-0918 |

|---|---|---|---|

| Molecular Formula | C₄H₉N₃O₂ (hypothetical) | C₂₀H₂₁FN₆O | C₂₂H₂₆N₆O |

| Molecular Weight | ~147.14 g/mol | 380.42 g/mol | 390.49 g/mol |

| Key Functional Groups | Urea, primary amine | Urea, dimethylamino-pyrimidine, aryl | Urea, dimethylphenyl, aryl |

| Solubility (Polarity) | High (due to amine/urea) | Moderate (aromatic dominance) | Low (hydrophobic substituents) |

| Reported Bioactivity | Not documented | Kinase inhibition (hypothetical) | Enzyme modulation (hypothetical) |

Structural Differences and Implications

- Substituent Complexity: this compound lacks aromatic substituents, making it less lipophilic than D430-2144 and G869-0918, which contain dimethylamino-pyrimidine and dimethylphenyl groups, respectively. This difference likely impacts membrane permeability and target selectivity .

Hypothetical Pharmacological Profiles

- Target Affinity: The dimethylamino-pyrimidine group in D430-2144 is associated with ATP-binding pocket interactions in kinases, while the dimethylphenyl group in G869-0918 may favor hydrophobic binding pockets in enzymes. This compound’s simpler structure could limit its specificity unless conjugated to targeting moieties.

- Metabolic Stability: The absence of aromatic rings in this compound may reduce cytochrome P450-mediated metabolism compared to the other two compounds, which are prone to oxidative degradation .

Research Findings and Limitations

Key Observations

- Synthetic Accessibility: this compound’s simpler structure allows for easier synthesis and modification compared to D430-2144 and G869-0918, which require multi-step aryl coupling reactions .

- Thermodynamic Stability: Urea derivatives with aromatic groups (e.g., D430-2144) exhibit higher thermal stability due to π-π stacking, whereas this compound may require stabilization via salt formation.

Gaps in Knowledge

- No experimental data on this compound’s biological activity or toxicity are available in the provided evidence. Comparative studies with its analogs remain speculative without empirical validation.

准备方法

Oxidative Coupling of 4-Aminobutanoic Acid Amide

A prominent method involves the oxidative coupling of 4-aminobutanoic acid amide using phenyliodine diacetate (PIDA) and ammonia. This approach, adapted from studies on N-substituted ureas, proceeds via the following reaction:

$$

\text{4-Aminobutanoic acid amide} + \text{NH}_3 \xrightarrow{\text{PIDA, MeOH}} \text{this compound}

$$

Key conditions include:

- PIDA stoichiometry : 2 equivalents relative to the amide substrate.

- Solvent : Methanol at room temperature.

- Reaction time : 16–24 hours, with additional ammonia introduced post-reaction to drive completion.

This method avoids hazardous reagents like phosgene and achieves moderate yields (50–65%). The mechanism likely involves in situ generation of an isocyanate intermediate, which reacts with ammonia to form the urea linkage.

Isocyanate-Amine Condensation

An alternative route employs the reaction of 4-aminobutanoic acid-derived isocyanate with ammonia:

$$

\text{4-Aminobutanoic acid isocyanate} + \text{NH}_3 \rightarrow \text{this compound}

$$

Challenges :

- Isocyanate synthesis requires phosgene or its derivatives, posing safety risks.

- Intermediate isolation is complicated by the reactivity of isocyanates.

Despite these drawbacks, this method is valuable for small-scale laboratory synthesis due to its straightforward reaction design.

Cyanate-Mediated Synthesis

Thermal decomposition of ammonium cyanate, a classical urea synthesis method, can be adapted:

$$

\text{4-Aminobutanoic acid} + \text{NH}4^+ \text{OCN}^- \xrightarrow{\Delta} \text{this compound} + \text{H}2\text{O}

$$

Optimization factors :

This method is less efficient for asymmetric ureas like this compound, often yielding mixtures requiring chromatographic purification.

Reaction Conditions and Optimization

Oxidative Coupling Parameters

Studies on analogous systems reveal critical parameters:

Exceeding 2 equivalents of PIDA led to overoxidation, reducing yield.

Purification Strategies

- Crystallization : The hydrochloride salt form (solubility: 12 mg/mL in water) facilitates purification via recrystallization from ethanol/water mixtures.

- Ion-exchange chromatography : Removes ionic byproducts when synthesizing the free base.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (DMSO-d₆) : δ 8.67 (s, 1H, urea NH), 3.20 (t, 2H, CH₂NH₂), 2.30 (t, 2H, CH₂CO).

- IR (ATR) : 3417 cm⁻¹ (N-H stretch), 1651 cm⁻¹ (C=O).

- HRMS : [M + H]⁺ calcd for C₅H₁₀N₃O₂: 144.0773; found: 144.0778.

Comparative Analysis of Methods

| Method | Yield (%) | Safety Concerns | Scalability |

|---|---|---|---|

| Oxidative coupling | 50–65 | Low | Moderate |

| Isocyanate-amine | 30–45 | High (phosgene) | Low |

| Cyanate-mediated | 20–35 | Moderate | High |

The oxidative coupling method strikes the best balance between safety and efficiency for laboratory-scale synthesis.

Industrial Production Considerations

Large-scale manufacturing faces challenges:

- Cost of PIDA : Requires optimization for economic viability.

- Waste management : Byproducts like iodobenzene necessitate dedicated treatment.

Continuous flow reactors may improve scalability by enhancing heat and mass transfer during the exothermic ammonia addition phase.

常见问题

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

- Answer: Batch heterogeneity due to exothermic urea formation requires precise temperature control (jacketed reactors). Purification challenges are addressed via recrystallization optimization (solvent polarity gradients) or continuous flow chemistry to improve yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。